molecular formula C19H24N2O2 B1384974 N-(5-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide CAS No. 1020723-19-6

N-(5-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Cat. No.: B1384974
CAS No.: 1020723-19-6
M. Wt: 312.4 g/mol
InChI Key: VJQHIZCMBOQFAC-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a methyl group, and an isopropyl group attached to a phenyl ring, along with a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-methylphenol and 2-isopropyl-5-methylphenol as the primary starting materials.

    Formation of Phenoxyacetamide: The 2-isopropyl-5-methylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-isopropyl-5-methylphenoxy)acetyl chloride.

    Amidation Reaction: The 2-(2-isopropyl-5-methylphenoxy)acetyl chloride is then reacted with 5-amino-2-methylphenol in the presence of a base like pyridine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Nitrated, sulfonated, or halogenated derivatives.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)acetamide: Lacks the methyl group on the phenoxy ring.

    N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)acetamide: Lacks the isopropyl group on the phenoxy ring.

    N-(5-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)propionamide: Has a propionamide moiety instead of an acetamide moiety.

Uniqueness

N-(5-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is unique due to the specific combination of functional groups and the spatial arrangement of these groups. This uniqueness can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-12(2)16-8-5-13(3)9-18(16)23-11-19(22)21-17-10-15(20)7-6-14(17)4/h5-10,12H,11,20H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQHIZCMBOQFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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